molecular formula C20H22N2O B11019100 (2E)-1-(4-benzylpiperazin-1-yl)-3-phenylprop-2-en-1-one

(2E)-1-(4-benzylpiperazin-1-yl)-3-phenylprop-2-en-1-one

Cat. No.: B11019100
M. Wt: 306.4 g/mol
InChI Key: GWHWSKGIRYVYDA-VAWYXSNFSA-N
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Description

(2E)-1-(4-benzylpiperazin-1-yl)-3-phenylprop-2-en-1-one: 1-(4-benzylpiperazin-1-yl)-3-phenylprop-2-en-1-one , is a chemical compound with the following IUPAC name: (E)-1-(4-benzylpiperazin-1-yl)-3-phenylprop-2-en-1-one . Let’s break it down:

    Structure: The compound consists of a piperazine ring (with a benzyl group attached) connected to a phenylpropenone moiety. The double bond in the propenone portion gives it the “E” configuration.

Preparation Methods

Synthetic Routes::

    Condensation Reaction:

Industrial Production::
  • While not widely produced industrially, research laboratories often synthesize this compound for specific studies.

Chemical Reactions Analysis

Reactions::

    Oxidation: The phenyl ring can undergo oxidation reactions, leading to the formation of phenolic derivatives.

    Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

    Substitution: The benzyl group is susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like KMnO₄ or PCC.

    Reduction: Reducing agents such as NaBH₄ or LiAlH₄.

    Substitution: Various nucleophiles (e.g., amines, thiols) under appropriate conditions.

Major Products::
  • Oxidation: Phenolic derivatives.
  • Reduction: Alcohol derivative.

Scientific Research Applications

    Medicinal Chemistry: Researchers explore its potential as a scaffold for designing novel drugs targeting specific receptors (e.g., serotonin receptors).

    Neuropharmacology: Investigated for its effects on neurotransmitter systems.

    Antipsychotic Properties: Some studies suggest antipsychotic activity due to its interaction with dopamine receptors.

Mechanism of Action

  • The compound likely exerts its effects through interactions with specific receptors (e.g., serotonin, dopamine) or modulation of neurotransmitter levels.
  • Further research is needed to elucidate its precise mechanism.

Comparison with Similar Compounds

    Similar Compounds: Other piperazine-based compounds, such as and .

    Uniqueness: Its benzyl group and phenylpropenone backbone set it apart from related structures.

Properties

Molecular Formula

C20H22N2O

Molecular Weight

306.4 g/mol

IUPAC Name

(E)-1-(4-benzylpiperazin-1-yl)-3-phenylprop-2-en-1-one

InChI

InChI=1S/C20H22N2O/c23-20(12-11-18-7-3-1-4-8-18)22-15-13-21(14-16-22)17-19-9-5-2-6-10-19/h1-12H,13-17H2/b12-11+

InChI Key

GWHWSKGIRYVYDA-VAWYXSNFSA-N

Isomeric SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)/C=C/C3=CC=CC=C3

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)C=CC3=CC=CC=C3

Origin of Product

United States

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